molecular formula C28H33N3 B10882892 9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole

9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole

Cat. No.: B10882892
M. Wt: 411.6 g/mol
InChI Key: ZQSGNJCMZDFONK-UHFFFAOYSA-N
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Description

9-ETHYL-3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is a complex organic compound belonging to the carbazole family. Carbazoles are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ETHYL-3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 9-ethylcarbazole-3,6-dicarbaldehyde with 4-(4-ethylbenzyl)piperazine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and specific pH levels to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent quality and reduce human error .

Chemical Reactions Analysis

Types of Reactions

9-ETHYL-3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction could produce simpler hydrocarbon derivatives .

Scientific Research Applications

9-ETHYL-3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-ETHYL-3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: A simpler analog with similar core structure but lacking the piperazine and benzyl groups.

    3-Amino-9-ethylcarbazole: Contains an amino group, offering different reactivity and applications.

    9-Ethyl-3-nitrocarbazole:

Uniqueness

What sets 9-ETHYL-3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-9H-CARBAZOLE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it particularly valuable in specialized applications such as targeted drug development and advanced materials research .

Properties

Molecular Formula

C28H33N3

Molecular Weight

411.6 g/mol

IUPAC Name

9-ethyl-3-[[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methyl]carbazole

InChI

InChI=1S/C28H33N3/c1-3-22-9-11-23(12-10-22)20-29-15-17-30(18-16-29)21-24-13-14-28-26(19-24)25-7-5-6-8-27(25)31(28)4-2/h5-14,19H,3-4,15-18,20-21H2,1-2H3

InChI Key

ZQSGNJCMZDFONK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC

Origin of Product

United States

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